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Compound of Interest

Compound Name: AZD-1305

Cat. No.: B605743

Introduction

AZD-1305 is an anti-arrhythmic compound that exhibits a multi-ion channel blocking
mechanism, making it a subject of significant interest for cardiovascular research, particularly in
the context of atrial fibrillation.[1][2][3] It primarily targets the rapid component of the delayed
rectifying potassium current (I_Kr), the late sodium current (I_Na,late), and the L-type calcium
current (I_Ca,L).[1][4] This complex pharmacological profile necessitates a multi-faceted
approach to accurately assess its effects on cardiomyocyte physiology.

These application notes provide detailed protocols for evaluating the electrophysiological,
calcium handling, and contractile effects of AZD-1305 on isolated cardiomyocytes or human-
induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Mechanism of Action Overview

AZD-1305's anti-arrhythmic potential stems from its combined blockade of several key cardiac
ion channels.[1] It possesses Class Il anti-arrhythmic activity by blocking the human ether-a-
go-go-related gene (hERG) potassium channel, which is responsible for the |_Kr current.[1][2]
This action prolongs the action potential duration (APD). Additionally, AZD-1305 attenuates the
peak and, more potently, the late inward sodium current (I_Na) and blocks the L-type calcium
current (I_Ca,L).[1][4][5] This combined action helps to suppress early afterdepolarizations
(EADs) and offers atrial-selective effects, which are beneficial for treating atrial fibrillation while
minimizing ventricular pro-arrhythmia risks.[1][2][6]
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AZD-1305 Multi-Channel Blockade in Cardiomyocytes

AZD-1305

Inhibits Inhibits

hERG Channel
(IKr)

Navl.5 Channel L-type Ca2+ Channel
(Peak & Late INa) (ICa-L)

Click to download full resolution via product page
Caption: AZD-1305's multi-channel inhibitory effects.

Experimental Protocols
Electrophysiological Assessment using Patch-Clamp

The patch-clamp technique is the gold standard for directly measuring ion channel currents and

action potentials in single cardiomyocytes.[7][8]

Objective: To quantify the inhibitory effect of AZD-1305 on |_Kr (hERG), | _Na, and |_Ca,L
currents and to characterize its impact on the cardiomyocyte action potential.
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General Workflow for Patch-Clamp Electrophysiology
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Caption: Workflow for assessing drug effects via patch-clamp.
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Protocol: Whole-Cell Voltage-Clamp for lon Channel Currents

o Cell Preparation: Use freshly isolated adult ventricular myocytes or cultured hiPSC-CMs.
Plate cells on laminin/fibronectin-coated coverslips.

e Solutions:

o External Solution (Tyrode's): (in mM) 140 NacCl, 5.4 KCI, 1.8 CaClz, 1.0 MgClz, 5.5
Glucose, 5.0 HEPES. Adjust pH to 7.4 with NaOH.[9]

o Pipette Solution (K-based): (in mM) 125 K-gluconate, 20 KCI, 5 NaCl, 10 HEPES. Adjust
pH to 7.2 with KOH.[10] Specific ion currents may require different solutions (e.g., using
BaClz for I_Ca,L).[11]

e Recording:

[¢]

Perform recordings at near-physiological temperature (35-37°C).[2]

o Obtain a high-resistance (>1 GQ) seal between the micropipette and the cell membrane.
[2][12]

o Rupture the membrane patch to achieve whole-cell configuration.

o Apply specific voltage protocols to isolate and measure the current of interest (e.g., hERG,
Nav1l.5). Standardized protocols, such as those recommended by the FDA or the
Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, should be used for
consistency.[2][12][13]

o Record baseline currents until a stable state is achieved (<10% rundown over 5 minutes).

[2]

o Perfuse the cell with increasing concentrations of AZD-1305, allowing the drug effect to
reach a steady state at each concentration.

o Data Analysis:

o Measure the peak current amplitude for each channel at each drug concentration.
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o Calculate the percentage of current inhibition relative to the baseline.

o Fit the concentration-response data to the Hill equation to determine the I1Cso value.[12]
Protocol: Current-Clamp for Action Potentials
e Setup: Use the same cell preparation and solutions as for voltage-clamp.

e Recording:

o

After establishing a whole-cell configuration, switch the amplifier to current-clamp mode.

[¢]

Elicit action potentials by injecting brief (2-4 ms) suprathreshold current pulses at a

physiological frequency (e.g., 1 Hz).

[¢]

Record stable baseline action potentials.

[¢]

Apply AZD-1305 and record changes in the action potential waveform.
o Data Analysis:

o Measure key parameters: Resting Membrane Potential (RMP), Action Potential Amplitude
(APA), maximum upstroke velocity (V_max), and Action Potential Duration at 50% and
90% repolarization (APDso, APD90).[14]

Calcium Homeostasis Assessment

Objective: To measure the effect of AZD-1305 on intracellular calcium (Caz*) transients, which

are crucial for excitation-contraction coupling.
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Workflow for Calcium Transient Measurement
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Caption: Workflow for assessing drug effects on Ca2+ transients.

Protocol:
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o Cell Preparation: Plate cardiomyocytes on glass-bottom dishes or coverslips.
e Dye Loading:

o Incubate cells with a fluorescent Ca2* indicator such as Fura-2 AM (ratiometric) or Fluo-4
AM (single-wavelength).[15][16][17] Popular choices for high-throughput screening include
Cal-520 and FLIPR Calcium 6.[18][19]

o Atypical loading concentration is 0.2-5 uM Fura-2 AM or Fluo-4 AM for 10-20 minutes at
room temperature or 37°C.[17]

o Wash the cells with Tyrode's solution to remove excess dye and allow 30-40 minutes for
de-esterification.[17]

o Data Acquisition:

[¢]

Place the dish on the stage of an inverted fluorescence microscope equipped with a
calcium imaging system (e.g., lonOptix, or a camera-based system).

[¢]

Pace the cells at a constant frequency (e.g., 1 Hz).

Record baseline Ca2* transients for several minutes.

o

[e]

Perfuse the cells with AZD-1305 and record the resulting changes in Ca?* transients.
e Data Analysis:
o Measure the amplitude of the Caz* transient (systolic peak minus diastolic baseline).

o Measure the kinetics of the transient, including time-to-peak and the decay time constant
(Tau).

o Analyze for abnormalities such as EAD-induced Ca?* release.

Contractility Assessment

Objective: To determine the impact of AZD-1305 on the mechanical function (contraction and

relaxation) of cardiomyocytes.
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Workflow for Cardiomyocyte Contractility Assessment
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Caption: Workflow for assessing drug effects on contractility.

Protocol:

o Cell Preparation: Use rod-shaped, healthy cardiomyocytes plated at a low density to allow
for clear visualization of single-cell shortening.
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o Data Acquisition:

o Use a system capable of measuring cell shortening, such as an lonOptix system for
sarcomere length detection or a video-based system that tracks cell edge movement
(Motion Field Imaging).[17][20]

o Pace cells electrically at various cycle lengths (e.g., 2000 ms down to 333 ms) to assess
for rate-dependent effects.[17]

o Record several baseline contraction cycles.
o Introduce AZD-1305 and record changes in contractility.
o Data Analysis:
o Measure the amplitude of cell shortening (or sarcomere shortening).
o Measure the maximum velocity of shortening and relengthening (+dL/dt and -dL/dt).

o Analyze the time-to-peak contraction and time-to-90% relaxation.

Cytotoxicity Assessment

Objective: To evaluate if AZD-1305 induces cardiomyocyte cell death at the tested
concentrations.

Protocol:
e Cell Culture: Plate hiPSC-CMs in 96-well plates.

e Drug Incubation: Treat cells with a range of AZD-1305 concentrations for a prolonged period
(e.g., 24-72 hours) to assess chronic effects.[21]

o Assay: Use commercially available assays to measure cell viability.

o LDH Assay: Measure the release of lactate dehydrogenase (LDH) from damaged cells into
the culture medium.

o MTS/MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.
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o Luminescence-based Assays: Use reagents like RealTime-Glo™ to measure viability in

real-time.[21]

o Data Analysis: Normalize the results to vehicle-treated control cells and plot cell viability

versus drug concentration to determine any cytotoxic threshold.

Quantitative Data Summary

The following tables summarize the known quantitative effects of AZD-1305 on cardiomyocyte

ion channels and electrophysiological parameters based on published data.

Table 1: Inhibitory Potency (ICso) of AZD-1305 on Cardiac lon Currents

lon Current Channel Species ICso0 Value (uM) Reference
Late | Na
Navl.5 Dog 4.3 [5]
(I_Nalate)
Peak |_Na
Navl.5 Dog 66 [5]
(I_Napeak)
Data not
) specified in
I_Kr hERG Mammalian Cells ]
provided
abstracts
Data not
) specified in
| Ca,L Cavl.2 Mammalian Cells )
provided
abstracts
Table 2: Electrophysiological Effects of AZD-1305 in Canine Models
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Condition/Con

Parameter Tissue ) Effect Reference
centration
V_max ]
) Atria 3 UM AZD-1305 -51 + 10% [3][6]
Reduction
V_max .
) Ventricles 3 UM AZD-1305 -31+23% [3][6]
Reduction
MAPDso o 4.5 uyM AZD- Significant
) Atria (in vivo) ) [6]
Prolongation 1305 increase
MAPDsgo Ventricles (in 4.5 uM AZD- Significant, but 6]
Prolongation Vivo) 1305 less than atrial
Left Atrium +55 ms (Dose
ERP Increase Dose-dependent [22]
(Human) Group 3)
Right Atrium +84 ms (Dose
ERP Increase Dose-dependent [22]
(Human) Group 3)
Right Ventricle +59 ms (Dose
ERP Increase Dose-dependent [22]
(Human) Group 3)
Paced QT +70 ms (Dose
Human Dose-dependent [22]
Interval Group 3)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. AZD1305 - Wikipedia [en.wikipedia.org]

» 2. fda.gov [fda.gov]

o 3. AZD1305 exerts atrial predominant electrophysiological actions and is effective in
suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved.

11/13

Tech Support


https://pubmed.ncbi.nlm.nih.gov/20386458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2905470/
https://pubmed.ncbi.nlm.nih.gov/20386458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2905470/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2905470/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2905470/
https://pubmed.ncbi.nlm.nih.gov/20588189/
https://pubmed.ncbi.nlm.nih.gov/20588189/
https://pubmed.ncbi.nlm.nih.gov/20588189/
https://pubmed.ncbi.nlm.nih.gov/20588189/
https://www.benchchem.com/product/b605743?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/AZD1305
https://www.fda.gov/media/151418/download
https://pubmed.ncbi.nlm.nih.gov/20386458/
https://pubmed.ncbi.nlm.nih.gov/20386458/
https://pubmed.ncbi.nlm.nih.gov/20386458/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

4. researchgate.net [researchgate.net]
5. academic.oup.com [academic.oup.com]

6. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in
Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC
[pmc.ncbi.nlm.nih.gov]

7. Unraveling the Role of hERG Channels in Drug Safety - Creative Bioarray | Creative
Bioarray [creative-bioarray.com]

8. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

9. Molecular and electrophysiological evaluation of human cardiomyocyte subtypes to
facilitate generation of composite cardiac models - PMC [pmc.ncbi.nim.nih.gov]

10. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization
Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]

11. ahajournals.org [ahajournals.org]

12. fda.gov [fda.gov]

13. academic.oup.com [academic.oup.com]

14. researchgate.net [researchgate.net]

15. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nim.nih.gov]

16. Imaging calcium sparks in cardiac myocytes - PubMed [pubmed.nchbi.nlm.nih.gov]
17. academic.oup.com [academic.oup.com]

18. Calcium Transient Assays for Compound Screening with Human iPSC-derived
Cardiomyocytes: Evaluating New Tools - PubMed [pubmed.ncbi.nim.nih.gov]

19. researchgate.net [researchgate.net]

20. Video-based assessment of drug-induced effects on contractile motion properties using
human induced pluripotent stem cell-derived cardiomyocytes - PubMed
[pubmed.ncbi.nim.nih.gov]

21. Evaluation of chronic drug-induced electrophysiological and cytotoxic effects using
human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) - PMC
[pmc.ncbi.nlm.nih.gov]

22. A randomized invasive cardiac electrophysiology study of the combined ion channel
blocker AZD1305 in patients after catheter ablation of atrial flutter - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://www.researchgate.net/figure/Effect-of-AZD1305-on-the-sodium-currents-I-Na-in-dog-isolated-left-ventricular_fig1_42108834
https://academic.oup.com/europace/article/12/7/1003/585571
https://pmc.ncbi.nlm.nih.gov/articles/PMC2905470/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2905470/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2905470/
https://www.creative-bioarray.com/support/unraveling-the-role-of-herg-channels-in-drug-safety.htm
https://www.creative-bioarray.com/support/unraveling-the-role-of-herg-channels-in-drug-safety.htm
https://www.moleculardevices.com/applications/patch-clamp-electrophysiology
https://pmc.ncbi.nlm.nih.gov/articles/PMC9583221/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9583221/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8072333/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8072333/
https://www.ahajournals.org/doi/10.1161/circresaha.111.300445
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://academic.oup.com/toxsci/article/176/1/103/5839757
https://www.researchgate.net/figure/Cardiomyocyte-Action-Potential-Measurement-A-Typical-examples-of-action-potential-AP_fig8_282861662
https://pmc.ncbi.nlm.nih.gov/articles/PMC3233356/
https://pubmed.ncbi.nlm.nih.gov/21153794/
https://academic.oup.com/toxsci/article/145/2/396/1713603
https://pubmed.ncbi.nlm.nih.gov/28966998/
https://pubmed.ncbi.nlm.nih.gov/28966998/
https://www.researchgate.net/publication/312936958_Calcium_Transient_Assays_for_Compound_Screening_with_Human_iPSC-derived_Cardiomyocytes_Evaluating_New_Tools
https://pubmed.ncbi.nlm.nih.gov/32619502/
https://pubmed.ncbi.nlm.nih.gov/32619502/
https://pubmed.ncbi.nlm.nih.gov/32619502/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10364322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10364322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10364322/
https://pubmed.ncbi.nlm.nih.gov/20588189/
https://pubmed.ncbi.nlm.nih.gov/20588189/
https://pubmed.ncbi.nlm.nih.gov/20588189/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

¢ To cite this document: BenchChem. [Application Notes and Protocols for Assessing AZD-
1305's Effect on Cardiomyocytes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605743#techniques-for-assessing-azd-1305-s-effect-
on-cardiomyocytes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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